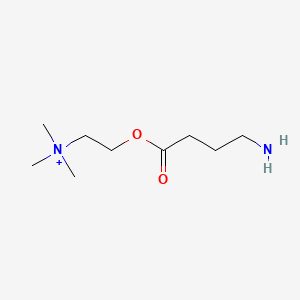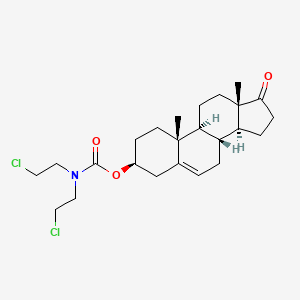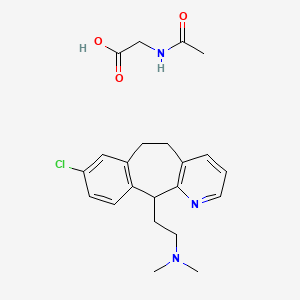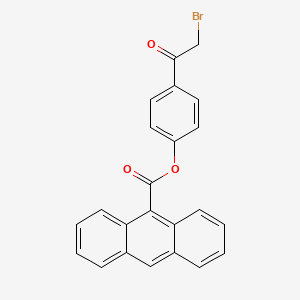
Panacyl bromide
Overview
Description
Phenacyl bromide, also known as Panacyl bromide, is a colorless solid that serves as a powerful lachrymator and a useful precursor to other organic compounds . It is prepared by the bromination of acetophenone .
Synthesis Analysis
Phenacyl bromide is synthesized through various methods. One common method involves the bromination of acetophenone . Another approach uses K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes . A review article discusses various routes for synthesizing phenacyl bromides .Molecular Structure Analysis
Phenacyl bromide has the molecular formula C8H7BrO . Its average mass is 199.045 Da and its monoisotopic mass is 197.968018 Da .Chemical Reactions Analysis
Phenacyl bromide is a versatile intermediate in the synthesis of various organic compounds. It has been used in multicomponent reactions for the synthesis of heterocyclic compounds . It has also been used in the synthesis of five- and six-membered bioactive heterocycles .Physical And Chemical Properties Analysis
Phenacyl bromide is a colorless solid . It has a molar mass of 199.047 g/mol . It has a density of 1.5±0.1 g/cm3, a boiling point of 253.4±0.0 °C at 760 mmHg, and a flash point of 78.4±7.2 °C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Phenacyl bromide has been used as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions . Due to the increased interest in heterocyclic compounds over the past decade, many pharmaceutical and organic chemists have explored the synthesis of various materials . Phenacyl bromide has proven to be a good, inexpensive, versatile, and efficient intermediate .
Medicinal Chemistry
In the field of medicinal chemistry, phenacyl bromides have been applied and considered a significant, sustainable, and excellent component . They are used as versatile intermediates and multifaceted skeletons in synthetic protocols of heterocyclic compounds and pharmaceutical agents .
Multicomponent Reactions (MCRs)
Phenacyl bromide plays a significant role in multicomponent reactions (MCRs), which are highly effective and elegant tools to achieve the ideal synthesis of natural and unnatural products . These reactions have some attributes of building up complex molecules as simply as possible .
Synthesis of Hydrazinyl-Thiazoles
Phenacyl bromide has been used in the one-pot synthesis of hydrazinyl-thiazoles . This synthesis was achieved via a three-component reaction of various aldehydes, thiosemicarbazide, and different phenacyl bromides .
Metal-free C(sp3)-H Bromination
A metal-free C (sp3)-H bromination methodology has been developed for aromatic ketones and some substituted toluenes under ambient conditions . The bromination in aromatic ketones requires additional assistance of p -TsOH.H 2 O and BF 3 .Et 2 O .
Synthesis of Phenacyl Bromides
Phenacyl bromides have been synthesized under transition metal-free conditions . Some observations on substituted toluene systems have also been reported . In both cases, C (sp3)-H bromination has taken place at room temperature in the presence of phenyliodine diacetate (PIDA) .
Mechanism of Action
Target of Action
Panacyl bromide, also known as phenacyl bromide, is an organic compound that primarily targets the synthesis of heterocyclic compounds . It serves as a versatile and efficient intermediate in a wide range of chemical reactions .
Mode of Action
Phenacyl bromide interacts with its targets through a series of chemical reactions. For instance, it has been used in the synthesis of hydrazinyl-thiazoles via a three-component reaction of various aldehydes, thiosemicarbazide, and different phenacyl bromides . The mechanism involves converting phenacyl bromide to pyridinium ylide by a pyridine derivative in the presence of a catalyst, and an HBr molecule is removed .
Biochemical Pathways
Phenacyl bromide plays a significant role in the synthesis of five- and six-membered bioactive heterocycles containing nitrogen, sulphur, and oxygen as heteroatoms . It is frequently used as a starting material in synthesizing these compounds . The compound is involved in one-pot, multicomponent reactions (MCRs), which are highly effective and elegant tools to achieve the ideal synthesis of natural and unnatural products .
Result of Action
The result of phenacyl bromide’s action is the production of a variety of heterocyclic compounds. These compounds have a wide range of applications, particularly in medicinal chemistry, where they are used to design and synthesize novel bioactive heterocycle compounds and drugs to treat diseases .
properties
IUPAC Name |
[4-(2-bromoacetyl)phenyl] anthracene-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrO3/c24-14-21(25)15-9-11-18(12-10-15)27-23(26)22-19-7-3-1-5-16(19)13-17-6-2-4-8-20(17)22/h1-13H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXHFBODVCCJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)OC4=CC=C(C=C4)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20241433 | |
| Record name | Panacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20241433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Panacyl bromide | |
CAS RN |
94345-04-7 | |
| Record name | Panacyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094345047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Panacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20241433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of panacyl bromide, and what are its downstream effects?
A1: Panacyl bromide acts as an alkylating agent that reacts with carboxylic acid groups [, , ]. This reaction forms a stable ester linkage, converting non-fluorescent carboxylic acids into fluorescent panacyl ester derivatives [, , ]. This derivatization enhances their detectability in fluorescence-based detection systems, particularly in High-Performance Liquid Chromatography (HPLC) [, , ].
Q2: What is the structural characterization of panacyl bromide?
A2: Panacyl bromide, also known as α-bromo-p-phenylacetophenone, has the molecular formula C14H11BrO and a molecular weight of 275.14 g/mol. While specific spectroscopic data is not provided in the research excerpts, its structure suggests characteristic peaks in NMR and IR spectra, especially for the aromatic rings, the ketone group, and the bromine substituent.
Q3: How is panacyl bromide utilized in analytical chemistry, particularly in the context of prostaglandin and fatty acid analysis?
A3: Panacyl bromide is a valuable derivatizing agent for analyzing prostaglandins and fatty acids using HPLC [, , , ]. Researchers utilize its reactivity with carboxylic acids to form fluorescent panacyl esters, enabling sensitive detection and quantification of these lipids in biological samples [, , , ].
Q4: What are some examples of analytical methods employing panacyl bromide for analyzing biological samples?
A4: Several studies demonstrate the application of panacyl bromide for analyzing biological samples. One research group developed a method for measuring prostaglandin G/H synthase and lipoxygenase activity in rat gastric mucosa by quantifying prostaglandin E2 and leukotriene C4/D4 levels after derivatization with panacyl bromide and subsequent HPLC analysis []. Another study focused on determining thromboxane B2 levels in human serum, involving derivatization with panacyl bromide and methoxyamine followed by reverse-phase HPLC with UV detection [].
Q5: Are there alternative fluorescent reagents for carboxylic acid derivatization?
A5: Yes, while panacyl bromide is commonly employed, other fluorescent reagents are available for carboxylic acid derivatization. For instance, researchers explored the use of 4-bromomethyl-7-methoxycoumarin and 7-[(chlorocarbonyl) methoxy]-4 methylcoumarin as alternative fluorescent probes for thromboxane B2 derivatization before HPLC analysis []. The choice of the optimal reagent depends on factors such as the specific analytes, desired sensitivity, and available instrumentation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



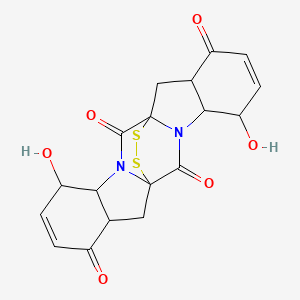
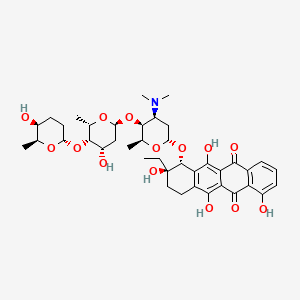
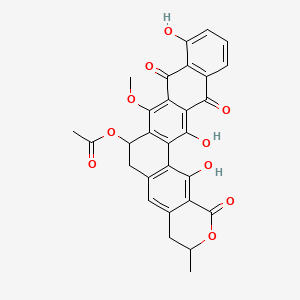
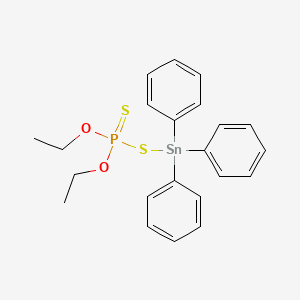
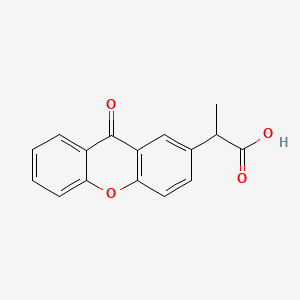
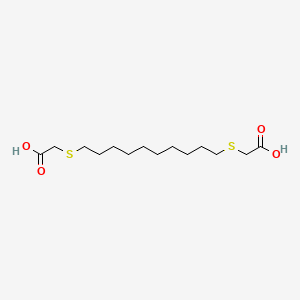


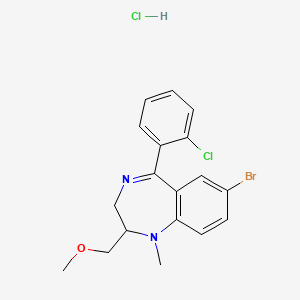
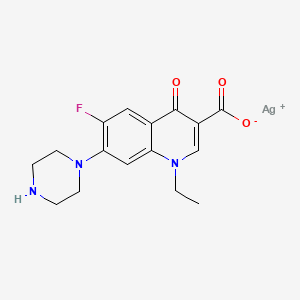
![2-[2-({Amino[bis(2-chloroethyl)amino]phosphoryl}oxy)ethyl]-1,3-thiazinane-4-carboxylic acid](/img/structure/B1208927.png)
